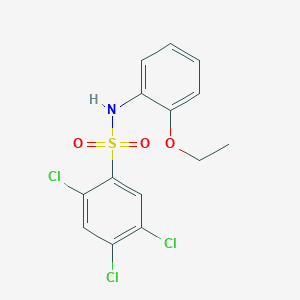![molecular formula C14H13ClN4O B7463490 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B7463490.png)
3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide, also known as CPI-613, is a novel anticancer agent that has gained significant attention in recent years. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle and disrupts the energy metabolism of cancer cells.
作用机制
3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide targets the TCA cycle, a metabolic pathway that generates energy in cells. In cancer cells, the TCA cycle is often upregulated to meet the high energy demands of rapidly dividing cells. This compound disrupts the TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are critical for the production of ATP. This leads to a decrease in ATP production and a buildup of toxic metabolites, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects on cancer cells. In addition to inhibiting the TCA cycle enzymes, the compound also induces oxidative stress and DNA damage in cancer cells. This compound has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death. The compound also induces DNA damage by inhibiting the repair of DNA double-strand breaks, further contributing to cancer cell death.
实验室实验的优点和局限性
3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide has several advantages and limitations for lab experiments. One advantage is its specificity for cancer cells, making it a potential targeted therapy option. The compound has also shown efficacy in combination with other anticancer agents, making it a potential combination therapy option. However, this compound has some limitations, including its relatively short half-life and potential toxicity at high doses. These limitations must be considered when designing experiments with this compound.
未来方向
There are several future directions for the research and development of 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the potential combination therapy options with other anticancer agents. Additionally, the development of this compound analogs with improved pharmacokinetic properties and reduced toxicity is another potential future direction. Overall, the potential of this compound as a novel anticancer agent warrants further research and development.
Conclusion
In conclusion, this compound is a novel anticancer agent that targets the mitochondrial TCA cycle and disrupts the energy metabolism of cancer cells. The compound has shown promising results in preclinical and clinical trials and has several advantages and limitations for lab experiments. The future directions for the research and development of this compound include the optimization of the synthesis method, investigation of combination therapy options, and development of analogs with improved pharmacokinetic properties. Overall, this compound has the potential to be a valuable addition to the arsenal of anticancer agents.
合成方法
The synthesis of 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide involves the reaction of 2-cyano-N-(propan-2-yl)prop-2-enamide with 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde in the presence of a base. The reaction yields this compound as a yellow solid with a purity of over 95%. The synthesis method has been optimized to improve the yield and purity of this compound, making it a viable option for large-scale production.
科学研究应用
3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide has been extensively studied in preclinical and clinical trials for its anticancer properties. The compound has shown promising results in inhibiting the growth of various cancer cells, including pancreatic, lung, and ovarian cancer cells. This compound has been shown to induce cancer cell death by disrupting the TCA cycle and inhibiting the production of ATP, the energy currency of cells. The compound has also been shown to enhance the efficacy of other anticancer agents, making it a potential combination therapy option.
属性
IUPAC Name |
(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c1-9(2)17-14(20)10(8-16)7-11-13(15)18-12-5-3-4-6-19(11)12/h3-7,9H,1-2H3,(H,17,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKJYCYNIVCZGU-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=C(N=C2N1C=CC=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C/C1=C(N=C2N1C=CC=C2)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

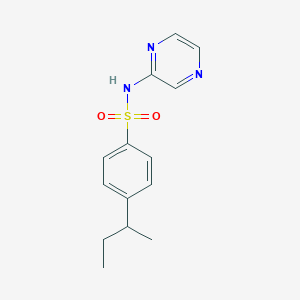

![[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463421.png)
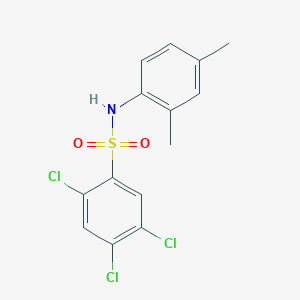

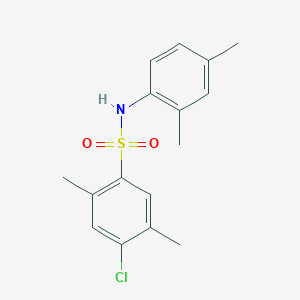


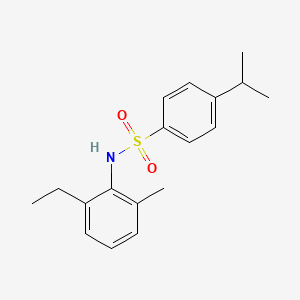
![2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B7463480.png)
![2-[(4-Methylphenyl)methylsulfanyl]acetamide](/img/structure/B7463482.png)

![4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7463489.png)
